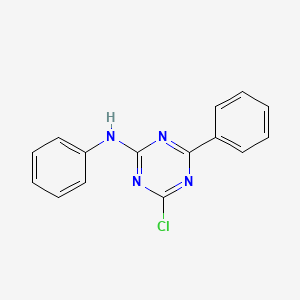

4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine

CAS No.: 3842-52-2

Cat. No.: VC7817635

Molecular Formula: C15H11ClN4

Molecular Weight: 282.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3842-52-2 |

|---|---|

| Molecular Formula | C15H11ClN4 |

| Molecular Weight | 282.73 g/mol |

| IUPAC Name | 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C15H11ClN4/c16-14-18-13(11-7-3-1-4-8-11)19-15(20-14)17-12-9-5-2-6-10-12/h1-10H,(H,17,18,19,20) |

| Standard InChI Key | PFQKVIPWUJHPIH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The compound’s IUPAC name, 4-chloro-N,6-diphenyl-1,3,5-triazin-2-amine, reflects its triazine ring substituted at positions 2, 4, and 6. Position 4 bears a chlorine atom, while positions 2 and 6 are substituted with phenyl groups via amine linkages. The planar triazine ring contributes to its stability and reactivity, enabling participation in nucleophilic substitution and coordination reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.73 g/mol | |

| Density | 1.331 g/cm³ | |

| Boiling Point | 499°C at 760 mmHg | |

| Flash Point | 255.6°C | |

| LogP (Partition Coefficient) | 3.357 | |

| Refractive Index | 1.67 |

Spectroscopic and Computational Data

The compound’s canonical SMILES string, , encodes its connectivity. Computational studies predict a planar geometry, with the triazine ring’s electron-deficient nature facilitating interactions with electron-rich species. The InChIKey uniquely identifies its stereochemical features .

Synthesis and Reactivity

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Patent Reference |

|---|---|---|

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | Chlorine source for substitution | |

| Aniline derivatives | Amine donors for N-substitution |

Reactivity Profile

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement, enabling functionalization with amines, alkoxides, or thiols. For example, in pharmaceutical applications, this site is often modified to enhance bioavailability or target specificity . The phenyl groups at positions 2 and 6 contribute to π-stacking interactions, relevant in materials science for designing organic semiconductors .

Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate

4-Chloro-N,6-diphenyl-1,3,5-triazin-2-amine serves as a precursor for:

-

Pharmaceutical Agents: Patents disclose its use in synthesizing inhibitors of mutant isocitrate dehydrogenase (IDH2), a target in cancer therapy. Substituents at position 4 are replaced with pyrrolidine or piperidine moieties to enhance binding affinity .

-

Coordination Complexes: The triazine nitrogen atoms act as ligands for transition metals (e.g., Pt, Pd), forming complexes with applications in catalysis and photoluminescence .

Material Science Innovations

The compound’s rigid, aromatic structure makes it suitable for:

-

Organic Electronics: As a electron-transport layer in organic light-emitting diodes (OLEDs) due to its high electron affinity .

-

Polymer Additives: Incorporation into polyamides or polyimides to improve thermal stability and flame retardancy .

| Parameter | Value | Source |

|---|---|---|

| Target | Mutant IDH2 (R140Q, R172K) | |

| IC₅₀ (Enzyme Inhibition) | 10–100 nM | |

| Therapeutic Indications | Glioma, AML |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume